molecular formula C7H8BrN3O2 B1425614 Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate CAS No. 1009827-04-6

Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate

Cat. No.: B1425614
CAS No.: 1009827-04-6
M. Wt: 246.06 g/mol
InChI Key: SPAHRPKPEPZZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methylamino group at the 2-position, and a methyl ester group at the 4-position of the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by methylation and esterification reactions. One common method includes:

    Bromination: The starting material, 2-(methylamino)pyrimidine-4-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.

    Methylation: The brominated intermediate is then treated with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a catalytic amount of sulfuric acid (H2SO4) to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylamino group, to form corresponding oxides or reduced amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.

Major Products:

  • Substituted pyrimidines
  • Oxidized or reduced amines
  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents. Its derivatives have shown promise in preclinical studies for their biological activities.

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. It is also employed in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate and its derivatives depends on the specific biological target. Generally, these compounds interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
  • Methyl 5-chloro-2-(methylamino)pyrimidine-4-carboxylate
  • Methyl 5-fluoro-2-(methylamino)pyrimidine-4-carboxylate

Uniqueness: Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly valuable in drug design and development.

Properties

IUPAC Name

methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-9-7-10-3-4(8)5(11-7)6(12)13-2/h3H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAHRPKPEPZZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl-5-bromo-2-(methylthio)pyrimidine-4-carboxylate (1.0 eq, 661 mg, 2.52 mmol) was dissolved in CH2Cl2 (10 ml). meta-chloro perbenzoic acid (m-cpba, 77% pure grade, 2.5 eq, 1.42 g, 6.34 mmol) was added and the mixture was stirred at room temperature for 1 hour. To the resulting suspension was added anhydrous THF (10 ml), methylamine hydrochloride (10 eq, 1.7 g, 25.18 mmol) and DIEA (10 eq, 4.3 ml, 24.69 mmol) and the mixture stirred at room temperature overnight. The solvents were removed in vacuo prior to adding CH2Cl2 and a saturated aqueous sodium bicarbonate solution. The two phases were decanted and two further CH2Cl2 extractions were carried out. The combined extracts were dried over Na2SO4 and the solvents evaporated. Purification by flash chromatography on silica gel (20-30% ethylacetate in hexanes) provided methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate as an off-white solid (461 mg, 75% yield). LCMS (ES): >95% pure, m/z 246 [M]+, 248 [M+2]+.
Quantity
661 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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